molecular formula C30H52O26 B1675942 Maltopentaose CAS No. 34620-76-3

Maltopentaose

Cat. No. B1675942
CAS RN: 34620-76-3
M. Wt: 828.7 g/mol
InChI Key: FJCUPROCOFFUSR-GMMZZHHDSA-N
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Description

Maltopentaose is a naturally occurring oligosaccharide and endogenous metabolite composed of five α-1,4-linked glucose molecules . It is the shortest chain pentasaccharide categorized under maltodextrin . It is commonly used in research, biochemical enzyme assays, and in vitro diagnostic analysis .


Molecular Structure Analysis

The molecular formula of Maltopentaose is C30H52O26 . It has a molecular weight of 828.72 . The structure contains 24 defined stereocentres .


Physical And Chemical Properties Analysis

It is stable under recommended storage conditions for more than 2 years . It is chemically insoluble in water but can be fermented by some microorganisms . It is stable under acidic conditions but decomposes under alkaline conditions .

Scientific Research Applications

Enzyme-catalyzed Syntheses

Maltopentaose has been utilized in enzyme-catalyzed reactions, showing potential as a recyclable primer for the synthesis of specific oligosaccharides. For instance, it was immobilized on silica gel and used in the reaction of glycogen phosphorylase with D-glucal, leading to the synthesis of low molecular weight, water-soluble 2-deoxy-maltooligosaccharides. This illustrates maltopentaose's utility in producing specialized sugars through enzymatic methods (Evers & Thiem, 1997).

Microbial Production of Maltopentaose

Research has identified microorganisms capable of producing maltopentaose, an important discovery for industrial biotechnology. A novel bacterium was screened from soil, characterized as Pseudomonas sp., and found to produce a maltopentaose-forming enzyme from starch. Optimizing the culture conditions for this enzyme production highlighted the potential for microbial biosynthesis of maltopentaose, offering a sustainable method for its production (Okemoto et al., 1986).

Chromatographic Separation and Purification

The separation of maltopentaose from mixtures containing other maltooligosaccharides has been studied, demonstrating its importance in purification processes. Research employing nonionic polymeric sorbent columns for the chromatographic separation of maltopentaose from a mixture including glucose, maltose, and maltotriose highlighted the effectiveness of isopropyl alcohol concentration on the separation process. This finding is crucial for the purification of maltopentaose in industrial applications (Lee, Kwon & Moon, 2003).

Application in Amylase Research

Maltopentaose has also been used in the study of amylases, enzymes that break down starch into simpler sugars. For example, a maltooligosaccharide-forming amylase from Bacillus circulans GRS 313 was found to hydrolyze starch into maltotriose and maltopentaose. This enzyme's purification and characterization provide insights into its optimal conditions and potential industrial applications, such as in the production of specific oligosaccharides from starch (Dey et al., 2002).

properties

IUPAC Name

(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O26/c31-1-7(37)13(39)23(8(38)2-32)53-28-20(46)16(42)25(10(4-34)50-28)55-30-22(48)18(44)26(12(6-36)52-30)56-29-21(47)17(43)24(11(5-35)51-29)54-27-19(45)15(41)14(40)9(3-33)49-27/h1,7-30,32-48H,2-6H2/t7-,8+,9+,10+,11+,12+,13+,14+,15-,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJCUPROCOFFUSR-GMMZZHHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801317800
Record name Maltopentaose
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

828.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Maltopentaose (Maltopentose)

CAS RN

34620-76-3
Record name Maltopentaose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34620-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Maltopentaose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034620763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Maltopentaose
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucose
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Citations

For This Compound
6,580
Citations
RL Whistler, JH Duffy - Journal of the American Chemical Society, 1955 - ACS Publications
… charcoal and cellulose columns is characterized as maltopentaose by periodate and … Here is described the isolation and characterization of maltopentaose. Maltopentaose is present to …
Number of citations: 21 pubs.acs.org
K Kobayashi, H Sumitomo, T Itoigawa - Macromolecules, 1987 - ACS Publications
H¿ reducing end of the hydrophilic oligosaccharide is con-nected via an amide linkage with the hydrophobic p-vinylbenzylamine main chain. The synthetic route is shown in Scheme I. …
Number of citations: 112 pubs.acs.org
D Togashi, I Otsuka, R Borsali, A Narumi… - Journal of Polymer …, 2015 - Wiley Online Library
Maltopentaose (Mal 5 )‐conjugated surface‐active styrenic monomers 1a, 1b, and 1c are described, which contain hydrophobic spacers, such as C1, C5, and C7 alkylene chains, …
Number of citations: 6 onlinelibrary.wiley.com
N Ding, B Zhao, X Han, C Li, Z Gu… - Journal of Agricultural and …, 2022 - ACS Publications
… -fold lower production of the target maltopentaose. Conversely, appending SBD to another MFA from Bacillus megaterium improved the specificity for maltopentaose. SdMFA exhibited a …
Number of citations: 2 pubs.acs.org
N Saito - Journal of the Japanese Society of Starch Science, 1982 - jstage.jst.go.jp
… of maltopentaose, maltohexaose, maltotetraose, and maltoheptaose, while with human salivary α-amylase maltopentaose … , maltotetraose, and maltopentaose with human pancreatic α-…
Number of citations: 11 www.jstage.jst.go.jp
D Togashi, I Otsuka, R Borsali, K Takeda… - …, 2014 - ACS Publications
We now describe the synthesis of a new family of oligosaccharide-conjugated functional molecules, which act as chain transfer agents (CTAs) for the reversible addition–fragmentation …
Number of citations: 19 pubs.acs.org
JW Lee, TO Kwon, IS Moon - Carbon, 2004 - Elsevier
To study separation of maltopentaose from maltooligosaccharide mixtures, we investigated the adsorption equilibrium and kinetics of monosaccharides (fructose, galactose, and glucose…
Number of citations: 60 www.sciencedirect.com
N Yoshigi, T Chikano, M Kamimura - Agricultural and biological …, 1985 - jstage.jst.go.jp
… Then the culture filtrate was assayed for the amount of maltopentaose produced. For the study of the course of maltopentaose production, 100ml of mediumwas used in a 500-ml …
Number of citations: 33 www.jstage.jst.go.jp
YM Kim, HJ Ryu, SO Lee, ES Seo, SY Lee… - … of microbiology and …, 2001 - koreascience.kr
… AIR-5, a strain from soil, produced an extracellular maltopentaose-forming amylase from … g/l of maltopentaose from 40 g/l of soluble starch in a batch fermentation and the maltopentaose …
Number of citations: 4 koreascience.kr
A CANDUSSIO, G SCHMID… - European journal of …, 1990 - Wiley Online Library
Two amylases have been purified from the culture fluid of an alkaliphilic bacterium. Amylase A‐60 consists of a single type of polypeptide chain of 60 kDa and exhibits an α‐amylase‐…
Number of citations: 47 febs.onlinelibrary.wiley.com

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